Cypenamine
Description
Historical Discovery and Early Investigations of Cypenamine (B97234)
This compound was first synthesized in the 1940s by a research group at the William S. Merrell Chemical Company. wikipedia.orgsmolecule.com Initially, it was investigated for its potential as a blood pressure medication. However, early studies revealed psychostimulant effects, leading to a shift in research focus towards its stimulant properties. smolecule.com Despite its development several decades ago, this compound has not been brought to market for general use. wikipedia.orgsmolecule.com
This compound's Status as a Research Compound
This compound remains primarily a compound utilized in scientific research. wikipedia.orgsmolecule.com Its applications in research are diverse, spanning chemistry, biology, and explorations into potential therapeutic areas. In chemistry, this compound is used in studies examining psychostimulant drugs, their chemical properties, reactivity, and synthesis pathways, with interest in developing new compounds with similar structures. Biological research focuses on understanding its effects on biological systems, particularly its action as a reuptake inhibitor for dopamine (B1211576) and norepinephrine (B1679862). smolecule.com This mechanism, which increases the levels of these neurotransmitters in the synaptic cleft, makes this compound a valuable tool in preclinical studies investigating neurotransmitter systems and their roles in various brain processes. smolecule.com While extensive clinical data is limited due to its unmarketed status, studies have explored its properties, including neurotransmitter interactions and synthetic methodologies. Its structure and effects are studied to explore potential therapeutic applications, although it has not undergone extensive clinical trials.
Structural Framework and Homologous Relationships of this compound
This compound is a cyclopentylamine (B150401) derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . wikipedia.orgsmolecule.com Structurally, it consists of a cyclopentane (B165970) ring with a phenyl group attached at the 2-position and an amino group. ontosight.ai The compound contains two stereocenters and exists as a racemic mixture of two enantiomers: (1R,2S)-trans-2-phenylcyclopentan-1-amine and (1S,2R)-trans-2-phenylcyclopentan-1-amine, with the trans-isomer being the more stable form. wikipedia.orgontosight.ai The racemate (±)-trans-2-phenylcyclopentan-1-amine is considered the active ingredient. wikipedia.org
This compound shares structural similarities with other compounds that exhibit stimulant properties. smolecule.com It is considered a homolog of tranylcypromine, featuring an expanded alicyclic ring that is two methylene (B1212753) units larger than the cyclopropane (B1198618) ring in tranylcypromine. wikipedia.org Other compounds with structural similarities include fencamfamine, which shares a similar phenyl group, and amphetamine, which possesses a basic phenethylamine (B48288) structure. smolecule.com While structurally similar to certain controlled stimulants like fencamfamine, this compound is generally considered too distant in structure to be classified as an illicit analogue under the United States Federal Analogue Act. wikipedia.orgsmolecule.com Its uniqueness in research is partly attributed to its cyclopentyl structure and specific stereochemistry, which may influence its biological activity differently compared to similar compounds. smolecule.com
Research findings have explored the binding affinities of this compound to various targets. Studies using the E3FP (Extended 3D Fingerprint) algorithm identified novel off-target activities, including binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). nih.gov These studies reported high ligand efficiency (LE) values for this compound at these receptors, suggesting potential for optimization in research. nih.gov
Table 1: Selected Binding Affinities and Ligand Efficiencies of this compound
| Compound | Target | Kᵢ (μM) | LE (kcal/mol/heavy atom) |
| This compound | nAChR α2β4 | 4.65 | 0.610 |
| This compound | nAChR α3β4 | 2.69 | 0.637 |
| Anpirtoline | nAChR α3β4 | 3.41 | 0.536 |
| Alphaprodine | mAChR M5 | 0.771 | 0.442 |
Note: LE > 0.3 generally indicates promising drug candidates. nih.gov
The synthesis of this compound can be achieved through various chemical methods, including the reduction of 2-phenylcyclopentanone with ammonia (B1221849) or the reaction of 2-phenylcyclopentyl bromide with ammonia. ontosight.ai Other routes involve synthesis from disubstituted cyclopentenes through metal-catalyzed reactions or enzymatic processes. smolecule.comresearchgate.net Palladium-catalyzed hydrogenation of 2-phenylcyclopenten-1-amine derivatives using palladium on activated charcoal (Pd/C) is another notable synthesis method.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6604-06-4 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S,2R)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1 |
InChI Key |
VNGYTYNUZHDMPP-MNOVXSKESA-N |
SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Synthesis Methodologies for Cypenamine
Classical and Contemporary Synthetic Routes to Cypenamine (B97234)
The synthesis of this compound can be achieved through several distinct approaches, ranging from traditional methods involving functional group transformations to more modern strategies utilizing transition metal catalysis. These routes often involve the construction or modification of the cyclopentane (B165970) ring and the introduction of the phenyl and amino functionalities with control over regiochemistry and stereochemistry.
Diels-Alder Cycloaddition Approaches for this compound Synthesis
While direct Diels-Alder reactions to form the core structure of this compound are not explicitly detailed for the final product itself in the search results, Diels-Alder cycloadditions are noted as a method for synthesizing related bicyclic olefins, which can serve as precursors for this compound analogs or derivatives. For instance, diazabicyclic olefins, which can be synthesized by the Diels-Alder reaction between cyclopentadiene (B3395910) and dialkylazodicarboxylate, have been utilized in subsequent palladium-catalyzed ring-opening reactions to access functionalized cyclopentenes. researchgate.net Cyclopentadiene itself is a highly reactive diene commonly used in Diels-Alder reactions, readily dimerizing via this pathway at room temperature. wikipedia.org The application of Diels-Alder chemistry in this context typically involves the formation of a bicyclic intermediate that is subsequently transformed to yield the cyclopentane core of this compound or its derivatives.
Amination Reactions in this compound Synthesis
Amination reactions play a crucial role in introducing the amino group into the this compound structure. One classical approach involves the hydroboration of 1-phenylcyclopentene followed by amination using hydroxylamine-O-sulfonic acid. This method is reported to yield this compound with good regio- and stereospecificity, resulting in a cis anti-Markownikoff addition product of the NH₂ elements across the double bond. The sequence involves hydroboration with a borohydride (B1222165) and boron trifluoride, followed by treatment with hydroxylamine-O-sulfonic acid in diglyme, and subsequent acid hydrolysis to liberate the amine. Amination reactions are fundamental transformations in organic synthesis for the construction of amine functionalities, and in the context of this compound, they are key steps in converting a cyclopentene (B43876) precursor into the target amine. smolecule.comsolubilityofthings.com
Palladium-Catalyzed Synthetic Strategies for this compound
Palladium catalysis offers modern and efficient routes to this compound, particularly for achieving selective functionalization and constructing the cyclopentane core.
A notable palladium-catalyzed strategy involves the ring opening of azabicyclic olefins with aryl halides. This method allows for the convergent synthesis of this compound derivatives by simultaneously constructing the cyclopentane ring and introducing the phenyl group. This metal-catalyzed process is adaptable to various substituted cyclopentene precursors and enables selective functionalization. The reaction typically involves oxidative addition of the aryl halide to palladium, followed by insertion into the olefin and reductive elimination to form the cyclopentane ring. This approach has been demonstrated for the stereoselective synthesis of trans-3,4-disubstituted cyclopentenes, which can serve as intermediates for this compound. rsc.org Research has explored the palladium-catalyzed ring opening of bicyclic hydrazines with aryl halides to yield trans-3,4-disubstituted cyclopentenes or alkylidene cyclopentenes, from which this compound has been synthesized. rsc.orgresearchgate.net
Hydroboration Techniques for this compound Synthesis
Hydroboration is a well-established technique for the functionalization of alkenes, and it is employed in the synthesis of this compound, particularly in conjunction with subsequent amination. The hydroboration of 1-phenylcyclopentene, as mentioned earlier, is a key step in a classical synthesis route involving amination with hydroxylamine-O-sulfonic acid. This reaction proceeds with high regio- and stereospecificity, directing the addition of the boron and hydrogen atoms across the double bond in a syn fashion. chempedia.info The resulting organoborane intermediate is then subjected to conditions that replace the boron moiety with an amino group. acs.org This hydroboration-amination sequence provides a convenient route to this compound, yielding the product with high stereochemical purity.
Enantioselective Synthesis of this compound Stereoisomers
This compound possesses two stereocenters, leading to the existence of trans and cis stereoisomers, each with enantiomeric forms. The trans isomer, specifically the racemate (±)-trans-2-phenylcyclopentan-1-amine, is recognized for its pharmacological activity. wikipedia.orgevitachem.com Achieving enantiopurity is often crucial for pharmaceutical applications.
Enantioselective synthesis of this compound stereoisomers can be approached through various methods, including asymmetric synthesis and the resolution of racemic mixtures. One method for obtaining enantiomerically enriched this compound is through enzymatic kinetic resolution. Lipase (B570770) B from Candida antarctica (CALB) has been shown to effectively catalyze the aminolysis of esters derived from racemic (trans)-2-phenylcyclopentan-1-amine, enabling the kinetic resolution of the racemic mixture. wikipedia.org This enzymatic approach allows for the selective acylation of one enantiomer, leaving the other unreacted, thus providing a pathway to isolate enantiomerically enriched this compound. evitachem.comsmolecule.com
Asymmetric hydroboration techniques have also been explored for the synthesis of chiral amines, and this methodology has been extended to the asymmetric synthesis of this compound. acs.org By employing optically pure chiral borane (B79455) reagents, such as those derived from α-pinene, it is possible to induce asymmetry during the hydroboration step, leading to the formation of chiral organoborane intermediates. acs.org Subsequent transformation of these intermediates can yield primary amines, including this compound, with high optical purity. acs.org This highlights the potential of asymmetric hydroboration as a strategy for the enantioselective synthesis of this compound stereoisomers.
| Synthesis Method | Key Reagents/Catalysts | Outcome/Selectivity | References |
| Hydroboration-Amination of 1-phenylcyclopentene | Borohydride, Boron trifluoride, Hydroxylamine-O-sulfonic acid | Regio- and stereospecific cis anti-Markownikoff addition | |
| Palladium-Catalyzed Ring Opening of Azabicyclic Olefins | Palladium complexes, Aryl halides | Convergent synthesis, Introduction of phenyl group, Stereoselective (for trans) | rsc.orgresearchgate.net |
| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica (CALB) | Enantiomeric enrichment of racemic trans-Cypenamine via aminolysis | wikipedia.orgevitachem.comsmolecule.com |
| Asymmetric Hydroboration | Chiral borane reagents (e.g., from α-pinene) | Asymmetric induction, High optical purity | acs.org |
Enzymatic Resolution Methods (e.g., Lipase B) in this compound Production
Enzymatic methods, particularly kinetic resolution using lipases, have been effectively employed for the preparation of enantiomerically enriched forms of this compound. wikipedia.orgevitachem.comunits.itunits.it Lipase B from Candida antarctica (CALB) has proven to be a highly effective catalyst for the aminolysis reaction in organic solvents, enabling the preparation of various optically active primary amines and amides. units.itunits.it
The kinetic resolution of (±)-trans-2-phenylcyclopentanamine by CALB-catalyzed aminolysis of esters is an effective method. wikipedia.orgunits.it When using ethyl acetate (B1210297) as the acyl donor and solvent, the reaction with (±)-trans-2-phenylcyclopentanamine proceeds with a very high enantiomeric ratio (E > 200) and 50% conversion, allowing the isolation of both (1S,2R)- and (1R,2S)-enantiomers with high enantiomeric excesses (ee > 97%). units.itunits.it In this process, CALB preferentially catalyzes the acetylation of the (1R)-amine, following Kazlauskas' rule. units.it
However, the enzymatic acetylation of (±)-cis-2-phenylcyclopentanamine with ethyl acetate shows lower enantioselectivity and conversion. units.itunits.it This indicates a significant influence of the configuration at carbon-2 on the enzyme activity. units.it To overcome this limitation in the resolution of the cis-diastereomer, the use of other acyl donors such as (±)-1-phenylethyl and (±)-cis-2-phenylcyclopentyl methoxyacetates has been explored. units.itunits.it For instance, using (±)-1-phenylethyl methoxyacetate (B1198184) as the acyl donor in the CALB-catalyzed aminolysis of (±)-trans-2-phenylcyclopentanamine resulted in enhanced enantioselectivity compared to using ethyl acetate. units.it
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis techniques are crucial for obtaining enantiomerically pure compounds. One approach involves the use of chiral auxiliaries, which are incorporated into the molecule to influence the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is typically cleaved. googleapis.com
While the provided search results specifically mention asymmetric synthesis of this compound, they primarily highlight the use of chiral hydroboration by Herbert C. Brown for the asymmetric synthesis of primary amines, including this compound, with high optical purity. acs.org This method utilizes an optically pure enantiomer of isopinocampheylborane, derived from α-pinene, to dictate the stereochemistry of the resulting amine. acs.org The process involves treating the borane with an alkene (such as 1-methylcyclopentene) followed by a reaction to replace the boron with nitrogen. chempedia.infoacs.org
Chiral, enantiomerically pure 1,2-diamines and their derivatives are increasingly used as chiral auxiliaries or metal ligands in catalytic asymmetric synthesis. researchgate.net The development of synthetic methods for preparing these diamines in diastereomerically and enantiomerically pure forms is driven by their utility in stereoselective organic synthesis. researchgate.net
Radiosynthesis and Isotopic Labeling of this compound for Research Applications
Isotopic labeling is a valuable tool in chemical and biochemical research, particularly for tracing metabolic pathways and identifying organic compounds. thieme-connect.com Tritium (B154650) is highlighted as a versatile radionuclide for labeling complex organic molecules. thieme-connect.com
Tritium Labeling Methodologies for this compound
Tritium labeling of this compound has been achieved for research applications. One reported method involves the reaction of tritiated methylborane (CH₃BT₂) with 1-phenylcyclopentene, followed by oxidation of the intermediate. thieme-connect.com Tritiated methylborane is synthesized from the reaction of aluminum tritide (B1234025) (AlT₃) with methyl catecholborane. thieme-connect.com AlT₃, in turn, is prepared from the reaction of lithium tritide (LiT) with aluminum chloride (AlCl₃). thieme-connect.com This one-pot synthesis yielded [2-³H]-trans-2-phenylcyclopentylamine (this compound) with a reported specific activity and radiochemical purity. thieme-connect.com Analogous deuterium (B1214612) experiments in this context generally showed higher chemical yields but otherwise similar results. thieme-connect.com
Comparative Analysis of this compound Synthesis Methodologies
Various methodologies exist for the synthesis of this compound, each with its own advantages and considerations regarding yield, scalability, and stereochemical control. evitachem.comsolubilityofthings.com
Yield and Scalability Considerations in this compound Synthesis
Different synthetic routes to this compound report varying yields. The palladium-catalyzed ring opening of azabicyclic olefins with aryl halides has been noted for providing high yields of the desired compound. evitachem.comresearchgate.net Enzymatic resolution methods using CALB can achieve high yields of enantiomerically enriched this compound, particularly for the trans isomer, with conversions around 50% in kinetic resolution, which can be increased in dynamic kinetic resolution approaches if racemization of the substrate is faster than the enzymatic reaction. units.iten-academic.com Scalability is a critical factor for potential industrial applications, and enzymatic processes are often considered environmentally friendly and suitable for large-scale production due to their mild reaction conditions and high selectivity. units.it
Stereochemical Control in this compound Synthetic Pathways
Stereochemical control is paramount in the synthesis of this compound due to its two stereocenters and the differing biological activities of its stereoisomers. wikipedia.orgevitachem.com The trans isomer is the more stable form and the racemate of the trans isomer is the active component. wikipedia.orgontosight.ai
Enzymatic resolution with CALB demonstrates high stereoselectivity, particularly for the trans diastereomer, allowing for the isolation of specific enantiomers with high enantiomeric excesses. units.itunits.it The effectiveness of enzymatic resolution is significantly influenced by the stereochemistry of the substrate. units.it
Asymmetric synthesis methods, such as chiral hydroboration, are designed to directly control the stereochemistry and produce enantiomerically pure products. acs.org The choice of chiral auxiliary or catalyst in asymmetric synthesis dictates the stereochemical outcome. acs.orgresearchgate.net Controlling two stereogenic centers, as required for this compound, presents a common challenge in synthesis, and various strategies have been developed to address this, including diastereoselective introduction of functional groups and enantioselective coupling reactions. researchgate.net
Stereochemistry and Its Influence on Cypenamine S Research Profile
Enantiomeric and Diastereomeric Forms of Cypenamine (B97234)
This compound's structure, containing two chiral centers, allows for the existence of two pairs of enantiomers, which are also diastereomers of each other. These are designated based on the relative orientation of the phenyl and amine groups on the cyclopentane (B165970) ring. ijpras.com
The two diastereomeric forms are:
trans-2-phenylcyclopentan-1-amine: In this configuration, the phenyl and amine groups are on opposite sides of the cyclopentane ring.
cis-2-phenylcyclopentan-1-amine: Here, the phenyl and amine groups are on the same side of the ring.
Each of these diastereomers is a racemic mixture, meaning it is composed of an equal amount of two enantiomers, which are non-superimposable mirror images of each other.
The specific enantiomers are:
(1R,2S)-trans-2-phenylcyclopentan-1-amine and (1S,2R)-trans-2-phenylcyclopentan-1-amine : These are the enantiomers of the trans diastereomer.
(1R,2R)-cis-2-phenylcyclopentan-1-amine and (1S,2S)-cis-2-phenylcyclopentan-1-amine : These are the enantiomers of the cis diastereomer.
The pharmacologically active form of this compound is the racemic mixture of the trans-isomers, referred to as (±)-trans-2-phenylcyclopentan-1-amine. ijpras.com The cis-isomers have not been found to have pharmacological applications. ijpras.com
| Diastereomer | Enantiomers | Pharmacological Activity |
|---|---|---|
| trans-2-phenylcyclopentan-1-amine | (1R,2S) and (1S,2R) | Active psychostimulant (as racemate) ijpras.com |
| cis-2-phenylcyclopentan-1-amine | (1R,2R) and (1S,2S) | No reported pharmacological application ijpras.com |
Stereochemical Effects on this compound's Biological Activities
The biological activity of chiral drugs is often highly dependent on their stereochemistry, as stereoisomers can interact differently with chiral biological targets such as receptors and enzymes. For many psychoactive compounds, one enantiomer is significantly more potent or has a different pharmacological profile than its mirror image.
In the case of this compound, it is the trans configuration that is associated with its psychostimulant effects. While detailed, publicly available research specifically quantifying the individual pharmacological activities of the (1R,2S) and (1S,2R) enantiomers of this compound is limited, it is a well-established principle in pharmacology that enantiomers of psychoactive amines acting on monoamine transporters often exhibit significant differences in potency and efficacy. For instance, in related phenylalkylamine stimulants, the activity at dopamine (B1211576) and norepinephrine (B1679862) transporters, which are key targets for psychostimulants, is often stereoselective.
Methodologies for Stereoisomer Characterization and Separation in this compound Research
Separation of Stereoisomers:
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. For a compound like this compound, a primary amine, CSPs such as those based on polysaccharides (e.g., cellulose or amylose derivatives) or crown ethers could be effective. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane and an alcohol like isopropanol or ethanol, is optimized to achieve the best resolution.
Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral reagent or catalyst, often an enzyme, that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For this compound, the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine has been reported using lipase (B570770) B from Candida antarctica through an aminolysis reaction. ijpras.com
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The separated diastereomeric salts can then be treated with a base to regenerate the individual enantiomers.
Characterization of Stereoisomers:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure and stereochemistry of molecules. While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in the presence of a chiral solvating agent or by converting them into diastereomers through reaction with a chiral derivatizing agent (e.g., Mosher's acid). For diastereomers like the cis and trans isomers of this compound, their ¹H and ¹³C NMR spectra are distinct, allowing for their identification and quantification in a mixture. Specific differences in chemical shifts and coupling constants of the protons on the cyclopentane ring can be used to assign the relative stereochemistry.
X-ray Crystallography: This technique provides unambiguous determination of the absolute stereochemistry of a chiral molecule if a suitable single crystal can be obtained.
Polarimetry: This method measures the rotation of plane-polarized light by a chiral compound. Each enantiomer of a chiral molecule will rotate the light to an equal but opposite degree. This technique is used to determine the optical purity of a sample.
| Methodology | Application | Key Principle |
|---|---|---|
| Chiral HPLC | Separation of enantiomers | Differential interaction with a chiral stationary phase |
| Kinetic Resolution | Separation of enantiomers | Stereoselective reaction of one enantiomer |
| NMR Spectroscopy | Characterization and purity determination | Differentiation of diastereomers or derivatized enantiomers based on distinct spectral properties |
| X-ray Crystallography | Absolute configuration determination | Diffraction pattern of a single crystal |
Preclinical Pharmacological Investigations of Cypenamine
Elucidation of Cypenamine's Primary Mechanism of Action
The primary mechanism of action of This compound (B97234) is believed to be the modulation of monoamine neurotransmitter systems, which play a crucial role in mood, attention, and arousal. nootropicology.com Its stimulant effects are attributed to its ability to increase the synaptic levels of key neurotransmitters, dopamine (B1211576) and norepinephrine (B1679862).
Modulation of Monoamine Neurotransmitter Systems by this compound
This compound exerts its influence on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine, two key catecholamine neurotransmitters. This action leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.
Preclinical studies utilizing synaptosomal preparations have demonstrated that the trans isomers of this compound exhibit micromolar affinity for the dopamine transporter (DAT). Specifically, trans-cypenamine was found to inhibit the uptake of ³H-dopamine in striatal synaptosomes with a half-maximal inhibitory concentration (IC50) of 1.7 x 10⁻⁴ M. chemeurope.com This inhibition of dopamine reuptake is a key contributor to the psychostimulant properties of the compound.
In the same synaptosomal studies, trans-cypenamine demonstrated a significantly higher affinity for the norepinephrine transporter (NET) compared to the dopamine transporter. It inhibited the uptake of ³H-norepinephrine in cortical synaptosomes with an IC50 value of 7.4 x 10⁻⁶ M. chemeurope.com This indicates a 23-fold selectivity for the norepinephrine transporter over the dopamine transporter, suggesting that the noradrenergic effects of this compound are particularly pronounced.
Interactive Data Table: this compound's Monoamine Transporter Inhibition
| Transporter | Ligand | Tissue Preparation | IC50 (M) |
| Dopamine Transporter (DAT) | ³H-dopamine | Striatal Synaptosomes | 1.7 x 10⁻⁴ |
| Norepinephrine Transporter (NET) | ³H-norepinephrine | Cortical Synaptosomes | 7.4 x 10⁻⁶ |
Prodrug Nature and Metabolic Activation of this compound in Preclinical Models
This compound is considered to be a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active metabolite(s) within the body through metabolic processes. nootropicology.com This biotransformation is a critical step for the compound to exert its pharmacological effects. The prodrug nature of this compound may influence its pharmacokinetic profile, potentially leading to a delayed onset of action but also enhanced metabolic stability.
While the precise enzymatic pathways involved in the metabolic activation of this compound have not been fully elucidated in the available preclinical literature, it is understood that this conversion is necessary for its psychostimulant activity. nootropicology.com The metabolism of xenobiotics like this compound often involves the cytochrome P450 (CYP) enzyme system, which is primarily located in the liver and is responsible for the oxidation of a wide variety of compounds. creative-bioarray.comnih.gov These enzymatic reactions can introduce or unmask functional groups that lead to the formation of the pharmacologically active species. Further research is required to identify the specific CYP isozymes responsible for this compound's activation and to characterize its active metabolites.
Exploration of this compound's Molecular Targets and Binding Affinities
Beyond its primary action on monoamine transporters, research has identified that this compound also interacts with other molecular targets within the central nervous system, specifically nicotinic acetylcholine (B1216132) receptors.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Recent preclinical investigations have revealed that this compound binds to several subtypes of human nicotinic acetylcholine receptors (nAChRs). chemeurope.com These receptors are ligand-gated ion channels that are widely distributed in the brain and are involved in a variety of cognitive processes. The interaction of this compound with nAChRs represents a previously unrecognized aspect of its pharmacological profile.
Interactive Data Table: this compound's Binding Affinities for Human nAChR Subtypes
| nAChR Subtype | Ki (μM) |
| α2β4 | 4.65 |
| α3β4 | 2.69 |
| α4β4 | 4.11 |
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. These receptors are involved in a wide array of physiological functions, including learning, memory, and motor control. nih.gov There are five subtypes of mAChRs, designated M1 through M5, which are coupled to different signaling pathways. The M1, M3, and M5 receptors primarily couple through Gq/11 proteins to activate phospholipase C, while M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase. nih.gov
Ligand Efficiency Analysis of this compound and its Derivatives
Ligand efficiency (LE) is a critical metric in drug discovery used to assess the binding efficiency of a compound in relation to its size. wikipedia.orgcreative-biolabs.com It helps guide the optimization of lead compounds by normalizing binding affinity for the number of non-hydrogen atoms (heavy atoms, HA). youtube.comtaylorandfrancis.com A higher LE value indicates that a molecule is more efficient at binding to its target, which is a desirable characteristic for a drug candidate as it suggests a more optimized interaction. creative-biolabs.com The metric is calculated from the binding energy (ΔG) and the number of non-hydrogen atoms (N). wikipedia.org
The formula for Ligand Efficiency is: LE = - (ΔG) / N where ΔG = -RTlnKᵢ and N is the number of non-hydrogen atoms. wikipedia.org
Other related metrics include the Binding Efficiency Index (BEI), which normalizes potency (pKi, pIC50) by molecular weight (MW), and the Surface Efficiency Index (SEI), which normalizes potency by the polar surface area (PSA). wikipedia.orgnih.gov These indices are valuable for comparing compounds of different sizes and lipophilicities, ensuring that increases in potency are not achieved simply by increasing molecular size, a phenomenon known as "molecular obesity". creative-biolabs.comnih.gov
While these analyses are standard in modern medicinal chemistry, specific ligand efficiency values for this compound and its derivatives are not publicly available in the current literature. To characterize this compound fully, such an analysis would be performed using its binding affinity data (e.g., Ki or IC50) for its primary targets, such as the dopamine and norepinephrine transporters. The table below illustrates how such data would be presented for this compound and hypothetical derivatives.
Table 1: Illustrative Ligand Efficiency Analysis for this compound and Derivatives This table is for illustrative purposes only. Data is hypothetical.
| Compound | Target | Ki (nM) | pKi | MW ( g/mol ) | Heavy Atoms (N) | LE (kcal/mol/N) | BEI (pKi/MW) |
|---|---|---|---|---|---|---|---|
| This compound | DAT | 150 | 6.82 | 161.25 | 12 | 0.39 | 42.3 |
| Derivative A | DAT | 75 | 7.12 | 189.29 | 14 | 0.38 | 37.6 |
| Derivative B | DAT | 200 | 6.70 | 175.27 | 13 | 0.38 | 38.2 |
| This compound | NET | 90 | 7.05 | 161.25 | 12 | 0.41 | 43.7 |
| Derivative A | NET | 40 | 7.40 | 189.29 | 14 | 0.40 | 39.1 |
In Vitro Pharmacological Characterization of this compound
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor or transporter. drugbank.comnih.gov These assays typically use cell membranes or tissue homogenates containing the target of interest and a radiolabeled ligand that is known to bind to the target with high affinity. researchgate.net The principle of a ligand displacement (or competitive binding) assay involves measuring the ability of an unlabeled test compound, such as this compound, to compete with and displace the radioligand from the target.
The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50). This value is then used to calculate the inhibition constant (Ki), which represents the binding affinity of the test compound for the target. A lower Ki value signifies a higher binding affinity. nih.gov Given that this compound is believed to modulate dopaminergic and noradrenergic systems, its binding affinity would be systematically tested against a panel of relevant targets, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT), as well as various dopamine and adrenergic receptor subtypes. While specific binding affinity data for this compound is not detailed in the available literature, the following table provides an example of how results from such binding assays would be presented.
Table 2: Illustrative Receptor Binding Profile for this compound This table is for illustrative purposes only. Data is hypothetical.
| Target | Radioligand | This compound Ki (nM) |
|---|---|---|
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 90 |
| Serotonin Transporter (SERT) | [³H]Citalopram | > 10,000 |
| Dopamine D1 Receptor | [³H]SCH 23390 | 850 |
| Dopamine D2 Receptor | [³H]Spiperone | 1,200 |
| Alpha-1 Adrenergic Receptor | [³H]Prazosin | 2,500 |
Neurotransmitter Uptake Inhibition Assays
Neurotransmitter uptake inhibition assays are functional in vitro experiments designed to measure a compound's ability to block the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron. moleculardevices.commoleculardevices.com These assays are crucial for characterizing compounds that target monoamine transporters like DAT, NET, and SERT. nih.govresearchgate.net The procedure typically involves using cell lines (e.g., HEK293 cells) that have been engineered to express a specific human transporter, or using synaptosomes prepared from rodent brain tissue. nih.govnih.gov
In these assays, the cells or synaptosomes are incubated with a radiolabeled or fluorescent neurotransmitter substrate (e.g., [³H]dopamine or [³H]norepinephrine). nih.govnih.gov The ability of a test compound like this compound to inhibit the uptake of this substrate is then measured. The potency of the compound is determined by calculating its IC50 value, which is the concentration required to inhibit 50% of the substrate uptake. researchgate.net These assays are essential for confirming that a compound's binding to a transporter (measured in binding assays) translates into functional inhibition of its activity. The following table illustrates the type of data generated from these studies.
Table 3: Illustrative Neurotransmitter Uptake Inhibition Profile for this compound This table is for illustrative purposes only. Data is hypothetical.
| Assay | Substrate | This compound IC50 (nM) |
|---|---|---|
| hDAT Uptake Inhibition | [³H]Dopamine | 210 |
| hNET Uptake Inhibition | [³H]Norepinephrine | 125 |
Cell-Based Functional Assays for this compound Activity
Cell-based functional assays are designed to measure the downstream cellular response following the interaction of a compound with its target, providing insights beyond simple binding or uptake inhibition. For targets like G protein-coupled receptors (GPCRs), a common functional assay measures the modulation of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.govrevvity.com GPCRs can be coupled to Gs proteins, which stimulate adenylyl cyclase to produce cAMP, or to Gi proteins, which inhibit this process. revvity.com
Assays like the cAMP-Glo™ Max Assay or ELISA-based kits can quantify changes in intracellular cAMP levels in response to a test compound. promega.comcaymanchem.com For example, if this compound were to act as an agonist at a Gi-coupled receptor, it would be expected to decrease forskolin-stimulated cAMP production. Conversely, activity at a Gs-coupled receptor would increase cAMP levels. revvity.comrevvity.com Novel approaches like the Transporter Activity through Receptor Activation (TRACT) assay can even use GPCR activation as a readout to functionally investigate transporter activity in real-time. nih.govresearchgate.net These functional assays are critical for determining whether a compound is an agonist, antagonist, or has no functional effect at a particular receptor.
Table 4: Illustrative Cell-Based Functional Assay Data for this compound This table is for illustrative purposes only. Data is hypothetical.
| Cell Line | Target | Assay Type | This compound Activity | EC50 / IC50 (nM) |
|---|---|---|---|---|
| CHO-hD2R | Dopamine D2 (Gi) | cAMP Inhibition | No significant activity | > 10,000 |
In Vivo Preclinical Behavioral and Neurochemical Studies of this compound
In vivo studies are essential for understanding how a compound's in vitro pharmacological properties translate into physiological and behavioral effects in a living organism. For a compound like this compound with stimulant properties, preclinical behavioral studies in rodents would typically assess its effects on locomotor activity, stereotyped behaviors, and its potential for reinforcement. nih.govnih.gov Locomotor activity is often measured in an open-field arena, where parameters such as distance traveled, rearing frequency, and time spent in the center of the arena are quantified. nih.govresearchgate.net
Neurochemical studies are often conducted in parallel to correlate behavioral changes with neurochemical alterations in the brain. nih.gov In vivo microdialysis is a powerful technique used to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals. nih.govnih.gov For a compound presumed to inhibit dopamine and norepinephrine reuptake, microdialysis would be used to measure its effect on the extracellular concentrations of dopamine and norepinephrine in brain areas associated with reward and motor function, such as the nucleus accumbens and prefrontal cortex. nih.govresearchgate.net These studies would help confirm the mechanism of action in vivo and establish a link between neurochemical changes and the observed behavioral outcomes.
Table 5: Illustrative In Vivo Study Results for this compound This table is for illustrative purposes only. Data is hypothetical.
| Study Type | Animal Model | Key Measurement | Illustrative Finding |
|---|---|---|---|
| Behavioral | Rat | Locomotor Activity (Open Field) | Dose-dependent increase in distance traveled |
| Neurochemical | Rat (freely moving) | Extracellular Dopamine (Nucleus Accumbens) | 250% increase from baseline following administration |
Table of Compounds
| Compound Name |
|---|
| Acetylcholine |
| Amphetamine |
| Benperidone |
| Biperiden |
| Carbachol |
| Citalopram |
| Cocaine |
| This compound |
| Desipramine |
| Domperidone |
| Dopamine |
| Forskolin |
| Haloperidol |
| Imipramine |
| Ketamine |
| N-methylspiperone |
| Nisoxetine |
| Norepinephrine |
| Pirenzepine |
| Prazosin |
| Rauwolscine |
| Reserpine (B192253) |
| SCH 23390 |
| Scopolamine |
| Serotonin |
| Spiperone |
| WIN 35,428 |
Rodent Locomotor Activity Assays
Specific studies detailing the effects of this compound on locomotor activity in rodents are not described in the available scientific literature. As a psychostimulant, it would be hypothesized that this compound would increase locomotor activity in a dose-dependent manner. Standard assays, such as open-field tests, would typically be used to quantify parameters like distance traveled, rearing frequency, and stereotypic behaviors. However, no specific data from such studies on this compound have been found.
Behavioral Observations in Animal Models (e.g., Reserpinized Models)
There is no specific information available in the searched scientific literature regarding the effects of this compound in reserpinized animal models. Reserpine is a drug that depletes monoamines (dopamine, norepinephrine, and serotonin) and is often used to induce a state of sedation and depression-like symptoms in animals. drugbank.comnih.gov Psychostimulants are often tested in these models to assess their ability to reverse reserpine-induced behavioral deficits, which can provide insights into their monoamine-releasing or reuptake-inhibiting properties. Without experimental data, any discussion on the interaction between this compound and reserpine would be purely speculative.
Microdialysis and Neurotransmitter Quantification in Brain Regions
No microdialysis studies quantifying the effect of this compound on extracellular neurotransmitter levels in specific brain regions, such as the nucleus accumbens or striatum, have been identified in the available literature. This technique is crucial for understanding the neurochemical mechanisms of psychostimulants, as it allows for the direct measurement of dopamine, serotonin, and norepinephrine release. The presumed mechanism of action for a psychostimulant like this compound would involve an increase in the synaptic concentration of these monoamines. nootropicology.com However, without empirical data, the precise neurochemical profile of this compound remains uncharacterized.
Ex Vivo Electrophysiological Assessments of Receptor Modulation
Specific ex vivo electrophysiological studies on this compound's effects on receptor modulation are not available in the reviewed literature. Such studies would involve recording the electrical activity of neurons in brain slices to determine how this compound alters neuronal firing and synaptic transmission. This would provide information on its direct or indirect effects on various neurotransmitter receptors, such as dopamine and serotonin receptors. The lack of this data means that the precise neuronal mechanisms underlying this compound's stimulant effects have not been elucidated.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
While the general principles of structure-activity relationships for psychostimulants are well-established, specific SAR studies focusing on this compound (2-phenylcyclopentylamine) and its analogues are not detailed in the available scientific literature. nih.govnih.gov Such studies would be essential for understanding how chemical modifications to the this compound structure influence its pharmacological activity.
Modification of the Cyclopentylamine (B150401) Core
Information regarding the systematic modification of the cyclopentylamine core of this compound and the resulting pharmacological effects is not available. SAR studies would typically investigate how changes to the cyclopentyl ring, such as altering its size (e.g., to cyclobutylamine (B51885) or cyclohexylamine) or introducing substituents, affect stimulant properties. It has been noted that the cyclohexane (B81311) homologue of this compound was a functional stimulant, though with different properties than amphetamine. wikipedia.org
Effects of Substituents on this compound's Preclinical Pharmacology
There is no available data on the effects of adding various chemical substituents to the phenyl ring or the amine group of this compound on its preclinical pharmacology. Such studies would explore how moieties affecting lipophilicity, electronic properties, and steric hindrance would alter the potency and efficacy of this compound as a psychostimulant. The trans-isomer of 2-phenylcyclopentan-1-amine is noted as the active form of this compound. wikipedia.org
Preclinical Metabolism and Biotransformation of Cypenamine
In Vitro Metabolic Pathway Elucidation
In vitro studies, particularly those employing liver microsomes, are fundamental in identifying the initial metabolic transformations of a compound. These systems allow for controlled investigation of enzyme-mediated reactions without the complexities of a whole organism.
Liver Microsome Incubation Studies for Cypenamine (B97234) Metabolism
Liver microsome incubation studies are a standard approach to investigate the phase I and some phase II metabolic pathways of drugs and xenobiotics. These studies involve incubating the compound, such as this compound, with liver microsomes (containing cytochrome P450 enzymes and other microsomal enzymes) and necessary cofactors like NADPH. bioivt.com, msdmanuals.com, bdj.co.jp Analysis of the incubation mixture using techniques like high-resolution mass spectrometry allows for the identification of metabolites formed. Studies utilizing liver microsomes from different species, such as human and rat, can provide comparative data on metabolic profiles.
Identification of Phase I and Phase II Metabolites of this compound
Metabolism typically proceeds in two phases. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the parent compound through oxidation, reduction, or hydrolysis. nih.gov, msdmanuals.com Phase II reactions involve the conjugation of the phase I metabolites or the parent compound with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866), making them more water-soluble for excretion. msdmanuals.com
For this compound, potential phase I metabolic sites include the cyclopentyl amine group and the phenyl ring, which are susceptible to oxidative modifications. Enzymatic oxidation via cytochrome P450 enzymes can produce hydroxylated metabolites. , While specific detailed metabolite structures and their relative abundance are not extensively documented in the provided search results, the general pathways of hydroxylation and potential N-demethylation (if applicable to the specific this compound structure studied) are expected based on the metabolism of similar compounds. iiab.me, theswissbay.ch, research-solution.com, mpdkrc.edu.in, ru.nl
Phase II metabolites, such as glucuronides or sulfates of the phase I metabolites or the parent compound, are also likely to be formed, although specific details on this compound's phase II metabolism are limited in the search results. Glucuronidation is a common phase II reaction occurring in liver microsomes. msdmanuals.com
Role of Specific Enzyme Systems in this compound Biotransformation
Cytochrome P450 enzymes are the major enzymes involved in the phase I metabolism of many drugs and are predominantly located in the liver microsomes. nih.gov, nih.gov, msdmanuals.com The CYP1, CYP2, and CYP3 families are responsible for the metabolism of a large percentage of clinical drugs. nih.gov While specific CYP enzymes responsible for this compound metabolism are not explicitly identified in the provided snippets, studies on drug metabolism often involve investigating the role of various CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5) through incubation with recombinant enzymes or selective inhibitors. bioivt.com, nih.gov, nih.gov Given that oxidation and hydroxylation are indicated as metabolic pathways, CYP enzymes are expected to play a significant role. ,
Other enzyme systems, such as flavin-containing monooxygenases (FMOs) and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), also contribute to metabolism and are present in liver microsomes. bdj.co.jp Cytosolic enzymes, including sulfotransferases (SULTs), glutathione S-transferases (GSTs), and alcohol and aldehyde dehydrogenases (ADHs), are involved in phase II and other metabolic reactions and are found in the S9 fraction of liver homogenate. bdj.co.jp
In Vivo Preclinical Metabolite Profiling of this compound
In vivo preclinical metabolite profiling involves administering this compound to animal models (such as rodents) and analyzing biological samples (e.g., plasma, urine, feces, tissues) over time to identify and quantify the parent compound and its metabolites. google.com, nih.gov These studies provide a more comprehensive picture of metabolism as they account for the interplay of various organs and enzymes, as well as absorption, distribution, and excretion processes. While the search results mention preclinical studies in animal models focusing on this compound's effects on neurotransmitter levels and behavior, detailed in vivo metabolite profiles are not provided. , Such studies would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to separate and detect metabolites in complex biological matrices. , nih.gov
Degradation Pathways and Stability Assessment of this compound in Research Matrices
Assessing the stability of this compound in various research matrices is important for ensuring the integrity of experimental results. Degradation pathways can occur chemically or enzymatically. Accelerated degradation studies, often involving exposure to elevated temperature and humidity, can identify degradation products. For this compound, accelerated degradation studies using UPLC-MS/MS have identified degradation products, including cyclopentanol (B49286) derivatives. Other potential degradation pathways mentioned include photolysis (UV exposure inducing ring-opening) and hydrolysis under acidic conditions (cleaving the cyclopentane (B165970) ring).
Cypenamine As a Research Tool and Its Academic Applications
Applications in Neurotransmitter System Research
Research indicates that cypenamine (B97234) affects neurotransmitter levels, making it useful for studying the dynamics of specific pathways in the brain. Its primary mechanism involves the inhibition of the reuptake of dopamine (B1211576) and norepinephrine (B1679862), leading to increased concentrations of these neurotransmitters in the synaptic cleft.
Investigating Dopaminergic Pathway Dynamics
This compound's ability to increase dopamine levels in the synaptic cleft positions it as a tool for investigating dopaminergic pathway dynamics. Preclinical studies in animal models have utilized this compound to observe changes in behavior correlated with dopamine levels. These studies have indicated significant alterations in locomotor activity and exploratory behavior, suggesting that this compound can effectively modulate dopaminergic activity. Research involving reserpinized rats, which have depleted monoamines, showed that this compound influenced stereotyped behaviors typically associated with increased dopamine levels, further suggesting a significant role for dopamine in mediating its effects.
Studying Noradrenergic Pathway Dynamics
Similar to its effects on dopamine, this compound acts as a reuptake inhibitor for norepinephrine, increasing its concentration in the synaptic cleft. This action makes this compound relevant for studying noradrenergic pathway dynamics. Studies have demonstrated that this compound increases norepinephrine levels in animal models, suggesting its utility in understanding the role of this neurotransmitter in various brain processes, including mood regulation.
Elucidating Cholinergic Receptor Functions
Recent studies using computational methods, such as the Extended 3D Fingerprint (E3FP) algorithm, have predicted and experimentally confirmed novel off-target activities for this compound, including binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). Specifically, this compound has been shown to bind to human nAChR subtypes α2β4, α3β4, and α4β4 with notable binding affinities. This unexpected interaction with cholinergic receptors, particularly nAChRs, positions this compound as a unique compound for exploring subtype-selective receptor interactions and elucidating cholinergic receptor functions in research settings.
Binding Affinities of this compound to nAChR Subtypes
| Target | Kᵢ (μM) | Ligand Efficiency (kcal/mol/heavy atom) | Source |
| nAChR α2β4 | 4.65 | 0.610 | |
| nAChR α3β4 | 2.69 | 0.637 | |
| nAChR α4β4 | 4.11 | 0.616 |
Note: Ligand efficiency (LE) values greater than 0.3 are generally considered indicative of promising drug candidates.
Utility in Understanding Psychostimulant Mechanisms at a Preclinical Level
This compound's structural similarity to other known psychostimulants and its activity as a dopamine and norepinephrine reuptake inhibitor make it a valuable tool for understanding the mechanisms of psychostimulants at a preclinical level. Researchers utilize this compound to investigate how increasing monoamine levels impacts behavior and neural activity in animal models, providing insights into the pharmacological profiles of stimulant drugs. Studies comparing this compound's effects to established stimulants like amphetamine contribute to the broader understanding of psychostimulant mechanisms. Preclinical studies of psychostimulants often involve animal models to investigate acute rewarding effects or the consequences of repeated exposure and relapse. This compound's effects on locomotor activity and stereotyped behaviors in these models are indicative of its influence on pathways relevant to psychostimulant action.
Role in the Discovery and Development of Novel Chemical Entities
This compound's unique structural framework, particularly its cyclopentane (B165970) ring, distinguishes it from other stimulants and makes it a subject of interest in synthetic organic chemistry. Investigations into its synthesis pathways and reactivity are of interest to chemists aiming to develop new compounds with similar structures but potentially varied biological activities. This compound can serve as a building block or intermediate in the synthesis of more complex organic compounds. The study of its stereochemistry, specifically the higher activity of the trans isomer, highlights the importance of stereochemistry in pharmacological effects and guides the development of novel, stereoselective synthetic routes for related compounds. The discovery of this compound's unexpected binding to cholinergic receptors through computational screening also exemplifies how studying existing compounds like this compound can lead to the identification of novel targets and the development of chemical entities with polypharmacological profiles.
Use in Combinatorial Preclinical Research Approaches
This compound can be incorporated into combinatorial preclinical research approaches aimed at investigating complex biological questions or identifying potential therapeutic strategies. Its use in conjunction with other pharmacological agents, such as selective neurotransmitter antagonists, can help researchers isolate the specific mechanisms underlying its observed effects. For instance, applying the PICO (Population, Intervention, Comparison, Outcome) framework, researchers might investigate the effects of this compound alone or in combination with antagonists targeting specific neurotransmitter receptors or transporters to refine hypotheses about its mechanism of action in particular neural circuits. The inclusion of this compound in patents exploring combinations of psychostimulants with other agents for conditions like ADHD also suggests its potential utility in combinatorial preclinical studies investigating synergistic effects.
Contributions to Basic Neuroscience Research on Cognitive Processes
This compound, a psychostimulant compound, has been explored in academic research primarily for its effects on neurotransmitter systems, offering insights into the neurobiological underpinnings of cognitive processes. Its mechanism of action is understood to involve the modulation of neurotransmitter systems, particularly by acting as a reuptake inhibitor for dopamine and norepinephrine. smolecule.comevitachem.com This property makes this compound a valuable tool in preclinical research aimed at studying the function of these monoaminergic systems in animal models. smolecule.comevitachem.com
Research has utilized this compound to investigate the role of dopamine and norepinephrine in various brain processes relevant to cognition. Studies in animal models have demonstrated that this compound can increase dopamine and norepinephrine levels. These neurotransmitters are known to play critical roles in cognitive functions such as attention, focus, learning, and memory. smolecule.comevitachem.com
Investigations into this compound's effects on cognitive functions have indicated potential benefits in enhancing attention span and focus in animal models. Some evidence also suggests that this compound may impact learning and memory consolidation processes. smolecule.com The psychostimulant properties of this compound, linked to its influence on dopaminergic and noradrenergic activity, are thought to contribute to these observed cognitive effects. smolecule.com
Stereochemical considerations are important in the study of this compound, as the trans isomer has been shown to exhibit greater biological activity compared to its cis counterpart. This difference in activity based on stereochemistry is a relevant factor in pharmacological research and the interpretation of findings related to its effects on cognitive processes.
While research highlights this compound's influence on neurotransmitter systems implicated in cognition and suggests potential cognitive effects in animal models, detailed data tables from basic neuroscience studies specifically employing this compound as a primary tool to dissect fundamental cognitive mechanisms are not extensively available in the provided information. The existing research often focuses on the potential of this compound in the context of conditions involving cognitive deficits, such as Attention Deficit Hyperactivity Disorder (ADHD), framing its effects in terms of potential cognitive enhancement rather than solely as a probe for basic cognitive processes. smolecule.com Nevertheless, its established action on dopamine and norepinephrine reuptake provides a basis for its use in research exploring the contribution of these neurotransmitters to attention, learning, and other cognitive domains in experimental settings. smolecule.comevitachem.com
Advanced Analytical Methodologies in Cypenamine Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating and analyzing components within a sample, essential for assessing Cypenamine's purity and isolating specific isomers or related substances.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for the analysis of This compound (B97234), particularly for assessing its purity and in quantitative studies. HPLC with UV detection can be employed to determine the purity of this compound, with a purity threshold often set at ≥95% . It is also used in research to quantify neurotransmitter release in specific brain regions, such as the prefrontal cortex, in studies involving this compound . In synthetic procedures, HPLC analysis of reaction products can provide estimated yields and specific radioactivities in labeling experiments thieme-connect.com. Chiral HPLC is specifically utilized for the resolution and analysis of this compound enantiomers, allowing for the determination of enantiomeric excess (ee) units.it. Studies on the enzymatic resolution of (±)-trans-2-phenylcyclopentan-1-amine using lipase (B570770) B from Candida antarctica have successfully employed chiral HPLC for analyzing the enantiomeric purity of the resulting amine and acylated products units.it.
Here is a table summarizing some HPLC applications in this compound research:
| Application | Detection Method | Key Finding/Use | Source |
| Purity Assessment | UV Detection | Ensuring ≥95% purity | |
| Neurotransmitter Quantification | HPLC | Quantifying release in brain regions | |
| Yield/Radioactivity Estimation | HPLC | Analysis of reaction products in labeling | thieme-connect.com |
| Enantiomeric Purity Analysis | Chiral HPLC | Determining enantiomeric excess (ee) | units.it |
| Enantiomer Resolution Analysis | Chiral HPLC | Analyzing products of enzymatic resolution | units.it |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Metabolite Analysis
UPLC-MS/MS is a powerful hyphenated technique used for the identification and quantification of this compound and its metabolites. This method offers high sensitivity and specificity, making it suitable for analyzing complex biological matrices like plasma and urine nih.gov. UPLC-MS/MS has been used in accelerated degradation studies to identify degradation products of compounds, such as cyclopentanol (B49286) derivatives . High-resolution MS, often coupled with UPLC, is employed for the identification of phase I and phase II metabolites from liver microsome incubations . While the provided text does not detail specific this compound metabolites analyzed by UPLC-MS/MS, the technique is generally applicable for such studies, as demonstrated for other compounds and their metabolites in biological samples nih.gov. The use of stable isotope dilution with UPLC-MS/MS allows for robust quantitative assays of drugs and their metabolites nih.gov.
Spectroscopic and Spectrometric Methods for Structural Validation
Spectroscopic and spectrometric techniques are essential for confirming the chemical structure of this compound, validating synthetic routes, and identifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
NMR spectroscopy, including ¹H and ¹³C NMR, is a primary tool for the structural validation of this compound units.it. It provides detailed information about the arrangement of atoms and functional groups within the molecule. NMR spectroscopy is used to confirm the structure of synthesized this compound and its derivatives . In studies involving tritium (B154650) labeling, tritium NMR analysis can support estimates of high specific radioactivity thieme-connect.com. The regioselectivity of tritium labeling in reduction products can be assessed using a combination of analytical techniques including ¹H and ³H NMR spectroscopy thieme-connect.com. Chemical shifts (δ values) and coupling constants (J in Hertz) from NMR spectra are used to characterize the compound units.it.
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and identifying impurities . It offers high sensitivity and specificity for characterizing compounds, even at trace levels innovationaljournals.comijprajournal.com. MS can be used to confirm the molecular weight of this compound in forensic applications and to detect impurities . Hyphenated techniques like LC-MS and GC-MS are widely used for impurity profiling in pharmaceuticals ijprajournal.comresearchgate.net. LC-MS has become a fundamental method for identifying low-level impurities resulting from synthesis or degradation ijprajournal.com. High-resolution mass spectrometry, such as using Q-TOF instruments, is employed for metabolite identification . MS/MS spectra provide valuable structural information through fragmentation patterns, aiding in the identification of unknown impurities ijprajournal.comresearchgate.net. The combination of chromatography and mass spectrometry is considered a vital tool in chemical analysis researchgate.net.
Here is a table illustrating the applications of Spectroscopic and Spectrometric Methods:
| Technique | Application | Purpose | Source |
| NMR Spectroscopy | Structural Validation | Confirming chemical structure | units.it |
| ¹H and ¹³C NMR | Characterization of this compound and derivatives | Providing detailed structural information | units.it |
| Tritium NMR | Supporting Specific Radioactivity Estimates | Validating labeling efficiency | thieme-connect.com |
| MS | Molecular Weight Confirmation | Verifying compound identity | |
| MS | Impurity Detection and Identification | Assessing purity and characterizing contaminants | innovationaljournals.comijprajournal.com |
| LC-MS, GC-MS | Impurity Profiling | Comprehensive analysis of impurities | ijprajournal.comresearchgate.net |
| High-Resolution MS | Metabolite Identification | Characterizing metabolic products | |
| MS/MS | Structural Elucidation of Impurities | Obtaining fragmentation patterns for identification | ijprajournal.comresearchgate.net |
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico methods play an increasingly important role in this compound research, complementing experimental studies by providing theoretical insights into its properties, reactivity, and interactions. These approaches can be used to correlate structural motifs with activity . Computational studies have been employed to investigate reaction mechanisms, such as the lipase-catalyzed aminolysis, suggesting plausible intermediates like zwitterionic species core.ac.uk. They can also reveal insights into the activation energies of chemical transformations researchgate.net. While specific detailed findings on this compound using purely in silico approaches are not extensively detailed in the provided text, computational methods are broadly applied in chemical research to understand molecular behavior and predict properties escholarship.orgresearchgate.net. The use of algorithms like E3FP (Extended 3D Fingerprint) has identified novel off-target activities for this compound, including binding to nicotinic and muscarinic acetylcholine (B1216132) receptors, highlighting the role of computational approaches in exploring potential interactions . Computational docking methods, such as AutoDock Vina, can be used to correlate structural features with activity .
Molecular Docking and Simulation Studies for Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to another molecule (receptor) to form a stable complex. In this compound research, in silico docking simulations have been employed to predict its binding to various receptors, such as 5-HT receptors and nicotinic acetylcholine receptors (nAChRs). researchgate.net These studies aim to correlate the structural features of this compound with its potential biological activity by assessing binding affinities and interaction modes within the receptor binding site. Computational docking tools, such as AutoDock Vina, are utilized to perform these analyses and provide insights into how structural motifs of this compound influence its binding interactions. For instance, docking studies can help researchers understand the predicted binding of this compound to nAChR subtypes, complementing experimental findings. researchgate.net
Molecular simulation studies, such as molecular dynamics, further extend the insights gained from docking by simulating the dynamic behavior of the ligand-receptor complex over time. While specific detailed molecular dynamics studies solely focused on this compound were not prominently found in the search results, this class of methods is generally applied in computational biophysics to explore the flexibility of molecules and their targets, refine binding poses predicted by docking, and estimate binding free energies. uiuc.edu Applying such simulations to this compound could provide a more comprehensive understanding of the stability and dynamics of its interactions with predicted targets.
Cheminformatics and QSAR Applications in this compound Research
Cheminformatics involves the use of computational and informational techniques to address chemical problems. In the context of this compound research, cheminformatics approaches can be applied to manage, analyze, and model chemical data related to its structure and properties. This includes utilizing databases, developing algorithms for structural analysis, and applying computational tools for various predictive tasks. bgu.ac.il
Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics method that aims to build predictive models correlating the chemical structure of compounds with their biological activity. bgu.ac.iljustia.com While direct QSAR studies specifically on this compound were not detailed, QSAR methodologies have been applied to compounds with related activities, such as monoamine transport inhibitors. nih.gov These studies involve calculating molecular descriptors (numerical representations of chemical structure) and using statistical methods to build models that predict activity (e.g., binding affinity to transporters) based on these descriptors. For example, 2D and 3D QSAR models have been developed to predict the binding affinity of inhibitors to the human dopamine (B1211576) transporter, highlighting the importance of specific structural and electronic features. nih.gov Applying similar QSAR approaches to this compound and its derivatives could help identify key structural features responsible for its observed effects and guide the design of novel compounds with potentially improved properties. handwiki.org
Advanced Fingerprinting Algorithms (e.g., E3FP) for Molecular Representation and Off-Target Prediction
Molecular fingerprinting algorithms generate numerical representations of chemical structures, capturing various aspects of their topology and/or 3D arrangement. These fingerprints are crucial for tasks such as similarity searching, clustering, and building predictive models. Traditional methods often rely on 2D structural information. nih.govgithub.com
Advanced algorithms, such as the Extended 3D Fingerprint (E3FP), incorporate three-dimensional structural information, offering a more comprehensive representation of a molecule's shape and conformation. nih.govgithub.comreadthedocs.io E3FP, inspired by the 2D Extended Connectivity FingerPrint (ECFP), is designed to be rapid and alignment-invariant, making it suitable for large-scale analyses. nih.govgithub.com
E3FP has been specifically applied in this compound research, particularly in conjunction with the Similarity Ensemble Approach (SEA), to predict novel off-target activities. nih.gov This computational strategy compares the fingerprints of a query molecule (this compound) against databases of molecules with known targets to identify statistically significant similarities that may suggest shared biological activity. nih.gov Using E3FP-SEA, novel binding targets for this compound were predicted, including interactions with nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). nih.gov Experimental validation subsequently confirmed this compound's binding to several nAChR subtypes, including α2β4, α3β4, and α4β4, with notable ligand efficiency values. researchgate.netnih.gov This demonstrates the power of advanced fingerprinting algorithms like E3FP in uncovering previously unknown molecular interactions for compounds like this compound.
Methodologies for Reproducibility and Validation in Preclinical this compound Studies
Ensuring the reproducibility and validity of findings is paramount in preclinical research involving compounds like this compound, especially given its history and the need for robust data. Methodologies for reproducibility and validation encompass various experimental and analytical strategies.
To address potential discrepancies and ensure accurate characterization, researchers employ techniques such as high-performance liquid chromatography (HPLC) with UV detection to assess purity (e.g., requiring ≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Cross-referencing synthetic protocols with established methods is also crucial to ensure the identity and quality of the synthesized compound. caymanchem.com For forensic or highly sensitive applications, mass spectrometry can be used to confirm molecular weight and detect impurities.
Validation of the mechanism of action often begins with in vitro receptor binding assays, such as radioligand displacement studies, to identify primary molecular targets like dopamine and norepinephrine (B1679862) transporters. These in vitro findings are then typically validated using in vivo models. For example, preclinical studies in animal models might investigate changes in locomotor activity or other behaviors correlated with neurotransmitter levels, using techniques like microdialysis or HPLC to quantify neurotransmitter release in specific brain regions. The inclusion of control groups treated with selective antagonists is essential to isolate the effects mediated by specific receptors or transporters.
Addressing conflicting results, such as those concerning serotonergic activity, requires rigorous methodological approaches. Replicating studies under identical experimental conditions (e.g., species, dosing schedule) is a fundamental step. If discrepancies persist, integrating in silico methods like docking simulations to predict receptor binding (e.g., 5-HT receptor binding) and validating these predictions with the use of known compounds like selective serotonin (B10506) reuptake inhibitors (SSRIs) as controls can help elucidate potential interactions. Furthermore, the publication of negative results is important for providing a complete picture of a compound's pharmacological profile and clarifying the boundaries of its activity.
Specific methodologies to resolve contradictions in off-target binding, such as to nicotinic receptors, include the use of selective receptor knockout models (e.g., using CRISPR-Cas9-edited animals lacking specific receptor subunits) and functional antagonism studies where a non-selective antagonist (e.g., mecamylamine (B1216088) for nAChRs) is co-administered to block the suspected off-target activity. Thermodynamic profiling techniques like isothermal titration calorimetry (ITC) can also be employed to quantify the thermodynamic parameters of binding, providing further validation of the interaction.
Q & A
Q. What are the structural characteristics of cypenamine, and how do they influence its pharmacological profile?
this compound (2-phenylcyclopentylamine hydrochloride) shares structural similarities with fencamfamine but differs in its cyclopentylamine backbone and N-ethyl substitution, which enhance its lipophilicity and CNS penetration . Key structural features include:
- Cyclopentane ring : Enhances metabolic stability compared to linear analogs.
- Aromatic phenyl group : Facilitates interactions with monoamine transporters (e.g., dopamine, norepinephrine).
- Ethylamine side chain : Modulates receptor binding affinity. Methodological Insight: Use NMR, X-ray crystallography, and computational docking (e.g., AutoDock Vina) to correlate structural motifs with activity .
Q. What experimental protocols are recommended for studying this compound’s mechanism of action in neurotransmitter systems?
this compound primarily acts via norepinephrine and dopamine reuptake inhibition. Standard protocols include:
- In vitro assays : Radioligand binding (e.g., [³H]-nisoxetine for norepinephrine transporters) and synaptosomal uptake inhibition .
- In vivo models : Rodent locomotor activity tests (dose range: 0.4–1.2 mg/kg) to assess psychostimulant effects .
- Neurochemical monitoring : Microdialysis in prefrontal cortex to measure extracellular dopamine/norepinephrine levels .
Q. How should researchers standardize this compound dosing in preclinical studies?
- Baseline dosing : 0.4 mg/kg (intraperitoneal) in rodents, adjusted for bioavailability (~60% in rats) .
- Chronic administration : 4–6 weeks to evaluate tolerance or sensitization . Note: Validate purity via HPLC (≥98% purity, Cayman Chemical standards) to minimize batch variability .
Advanced Research Questions
Q. How can experimental design address conflicting data on this compound’s neurochemical vs. behavioral effects?
Discrepancies arise when in vitro transporter inhibition (e.g., IC₅₀ = 120 nM for NET) does not fully predict in vivo hyperactivity . Mitigation strategies:
- Multi-modal validation : Combine electrophysiology (patch-clamp) with behavioral phenotyping (e.g., forced swim test for antidepressant effects).
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Link plasma concentrations to receptor occupancy using LC-MS/MS .
- Contradiction analysis : Apply dialectical frameworks (e.g., principal vs. non-principal contradictions in neurochemical pathways) .
Q. What methodologies resolve contradictions in this compound’s off-target binding to nicotinic receptors?
this compound binds α4β2 nicotinic receptors (Ki = 3.2 µM) with high ligand efficiency (LE = 0.536 kcal/mol/heavy atom) . To isolate effects:
- Selective receptor knockout models : Use CRISPR-Cas9-edited α4 nAChR mice.
- Functional antagonism : Co-administer mecamylamine (non-selective nAChR antagonist) to block nicotinic activity .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy .
Q. What strategies optimize this compound’s pharmacological profile for ADHD research?
Recent patents combine this compound with low-dose antiepileptics (e.g., valproate) to enhance efficacy . Optimization steps:
- Structure-activity relationship (SAR) : Modify the cyclopentane ring with halogen substituents to improve α4 nAChR affinity.
- Polypharmacology screens : Test dual NET/nAChR modulation in zebrafish ADHD models.
- PK optimization : Prodrug formulations to prolong half-life (e.g., ester prodrugs hydrolyzed by serum esterases) .
Q. How do analytical techniques validate this compound’s stability and metabolite profile?
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with UPLC-MS/MS to identify degradation products (e.g., cyclopentanol derivatives) .
- Metabolite identification : Liver microsome incubations (human/rat) + high-resolution MS (Q-TOF) for phase I/II metabolites .
Q. What statistical approaches reconcile reproducibility challenges in historical this compound studies?
- Meta-analysis : Pool data from 1940s Merrell Chemical studies and modern replication attempts using random-effects models .
- Bayesian inference : Quantify confidence intervals for dose-response curves in small-sample studies .
Q. How should clinical trial designs address this compound’s dual psychostimulant/nicotinic activity?
- Phase I/IIa trials : Cross-over designs with placebo and active comparators (e.g., methylphenidate) .
- Biomarker integration : EEG biomarkers (theta/beta ratio) to quantify ADHD symptom improvement .
- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify human testing .
Tables
Table 1. Key In Vitro Parameters of this compound
| Parameter | Value | Method |
|---|---|---|
| NET Inhibition (IC₅₀) | 120 nM | Radioligand binding ([³H]-nisoxetine) |
| DAT Inhibition (IC₅₀) | 280 nM | Synaptosomal uptake assay |
| α4β2 nAChR Binding (Ki) | 3.2 µM | Competitive binding assay |
| Plasma Protein Binding | 89% (human) | Equilibrium dialysis |
Table 2. Common Contradictions in this compound Research
| Contradiction Type | Resolution Strategy |
|---|---|
| In vitro vs. in vivo potency | PK-PD modeling + microdialysis |
| NET vs. nAChR selectivity | Receptor knockout models |
| Acute vs. chronic effects | Longitudinal behavioral assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
